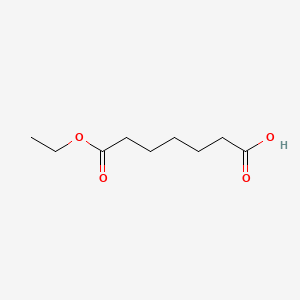

Monoethyl pimelate

Description

The exact mass of the compound 7-Ethoxy-7-oxoheptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-ethoxy-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYXFXWKKYGBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871373 | |

| Record name | 7-Ethoxy-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33018-91-6 | |

| Record name | 1-Ethyl heptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33018-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen heptane-1,7-dioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033018916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen heptane-1,7-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

monoethyl pimelate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl pimelate (B1236862), a mono-ester derivative of the seven-carbon dicarboxylic acid pimelic acid, is a valuable chemical intermediate in organic synthesis. Its utility is notably highlighted in its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) and its role as an intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7) in various microorganisms. This technical guide provides a comprehensive overview of the known chemical properties of monoethyl pimelate, an examination of its role in the biotin synthesis pathway, and a discussion of the synthetic strategies relevant to its preparation.

Chemical Properties

This compound is a liquid at room temperature and possesses the chemical characteristics of both a carboxylic acid and an ester.[1][2][3][4] The presence of these two functional groups allows for a range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 33018-91-6 | [1][2][3][4] |

| Molecular Formula | C9H16O4 | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| IUPAC Name | 7-ethoxy-7-oxoheptanoic acid | [1][2] |

| Synonyms | Ethyl hydrogen pimelate, Pimelic acid monoethyl ester | [3][4] |

| Physical Form | Liquid | [1][2] |

| Boiling Point | 162 °C at 8 mmHg | [3] |

| Purity | >98.0% (by GC) | [3] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the known spectral data of similar compounds, such as pimelic acid, diethyl pimelate, and other monoesters, the expected spectral characteristics can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene (B1212753) protons of the ethyl group (~4.1 ppm), and a series of multiplets for the methylene protons of the pimelate backbone. The methylene group adjacent to the carboxylic acid would likely appear at a different chemical shift than the one adjacent to the ester.

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbons of the ester and carboxylic acid functional groups (~170-185 ppm). Signals for the carbons of the ethyl group and the methylene carbons of the pimelate chain would also be present at characteristic chemical shifts.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid carbonyl (~1700-1720 cm⁻¹).

-

A strong C=O stretching band for the ester carbonyl (~1730-1750 cm⁻¹).

-

C-H stretching bands for the aliphatic chain (~2850-3000 cm⁻¹).

-

A C-O stretching band for the ester group (~1000-1300 cm⁻¹).

Role in Biotin Synthesis

This compound is a key intermediate in the biotin (Vitamin B7) synthesis pathway in many bacteria, including Escherichia coli. In this pathway, the pimelate moiety is synthesized through a modification of the fatty acid synthesis machinery.

The synthesis begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This methylation "disguises" the molecule, allowing it to enter the fatty acid synthesis cycle as a primer. Two rounds of elongation result in the formation of pimeloyl-ACP methyl ester. The methyl group is then removed by the esterase BioH to yield pimeloyl-ACP, which then proceeds through the subsequent steps of biotin ring assembly. The ethyl ester in this compound serves a similar function to the methyl ester in the natural pathway in experimental contexts.

Caption: The E. coli biotin synthesis pathway involving the formation of a pimelate intermediate.

Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the scientific literature. However, its synthesis would involve the selective mono-esterification of pimelic acid. The primary challenge in this synthesis is to prevent the formation of the diester, diethyl pimelate.

4.1. General Synthetic Approach: Fischer Esterification

The Fischer esterification is a common method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. To favor the formation of the monoester, the stoichiometry of the reactants would need to be carefully controlled.

Hypothetical Protocol:

-

Reaction Setup: Pimelic acid would be dissolved in a suitable solvent, and a controlled amount of ethanol (B145695) (e.g., one equivalent or slightly more) would be added. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would then be introduced.

-

Reaction Conditions: The reaction mixture would be heated, likely under reflux, to drive the esterification. The removal of water as it is formed, for example, by using a Dean-Stark apparatus, would shift the equilibrium towards the products.

-

Workup and Purification: After the reaction is complete, the mixture would be cooled and the catalyst neutralized. The product would then be extracted into an organic solvent. Purification would likely involve column chromatography to separate the this compound from unreacted pimelic acid and the diethyl pimelate by-product.

4.2. Alternative Approaches for Selective Mono-esterification

Several methods have been reported for the selective mono-esterification of dicarboxylic acids, which could be adapted for the synthesis of this compound. These include:

-

Using a solid-phase catalyst: Alumina (B75360) has been used as a heterogeneous catalyst for the selective monomethylation of dicarboxylic acids.[1] This approach offers the advantage of easier catalyst removal.

-

Enzymatic catalysis: Lipases can be used to selectively catalyze the esterification of dicarboxylic acids, often with high selectivity for the monoester.

-

Protection-deprotection strategies: One of the carboxylic acid groups could be protected, followed by esterification of the unprotected group and subsequent deprotection.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Applications

The primary application of this compound is in synthetic organic chemistry. Its bifunctional nature makes it a useful building block for the synthesis of a variety of more complex molecules. A notable application is in the field of drug discovery, particularly in the development of PROTACs. The pimelate moiety can serve as a component of the linker that connects the two ends of the PROTAC molecule.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis and biochemical research. While detailed experimental data is somewhat limited in the public domain, its chemical properties and biological role are well-understood. The ability to selectively synthesize this monoester is key to its application, and various strategies can be employed to achieve this. As research in areas such as PROTACs continues to expand, the demand for versatile linker components like this compound is likely to grow.

References

- 1. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

The Synthesis of Monoethyl Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monoethyl pimelate (B1236862), also known as 7-ethoxy-7-oxoheptanoic acid or ethyl hydrogen pimelate, is a valuable bifunctional molecule. Its structure, incorporating both a carboxylic acid and an ester group, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. This technical guide provides an in-depth overview of the primary synthesis pathways for monoethyl pimelate, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Synthesis Strategies

The preparation of this compound can be approached through several synthetic routes. The most prominent and well-documented methods include:

-

Partial Hydrolysis of Diethyl Pimelate: This is a direct and effective method that involves the saponification of one of the two ester groups of diethyl pimelate. By carefully controlling the stoichiometry of the base, it is possible to selectively cleave one ester linkage, yielding the desired monoester.

-

Direct Selective Esterification of Pimelic Acid: This approach aims to esterify only one of the two carboxylic acid groups of pimelic acid. Achieving high selectivity can be challenging due to the similar reactivity of both carboxyl groups. Various techniques, such as using specific catalysts or protecting groups, can be employed to favor mono-esterification.

-

Ring-Opening of Pimelic Anhydride (B1165640): The reaction of pimelic anhydride with one equivalent of ethanol (B145695) provides a conceptually straightforward route to the monoester. This method relies on the availability of the cyclic anhydride precursor.

This guide will focus on providing a detailed protocol for the partial hydrolysis of diethyl pimelate, as a specific and reliable method has been reported. Alternative strategies will also be discussed to provide a broader understanding of the synthetic possibilities.

Experimental Protocols

Synthesis of this compound via Partial Hydrolysis of Diethyl Pimelate

This protocol is adapted from a patented procedure for the synthesis of 7-ethoxy-7-oxoheptanoic acid[1].

Reaction Scheme:

Caption: Partial hydrolysis of diethyl pimelate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl heptanedioate (B1236134) (Diethyl Pimelate) | 216.27 | 93.4 g | 0.43 |

| Potassium Hydroxide (B78521) (KOH) | 56.11 | 24.2 g | 0.43 |

| Ethanol | - | 500 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

To a solution of diethyl heptanedioate (93.4 g, 0.43 mol) in 500 mL of ethanol, add potassium hydroxide (24.2 g, 0.43 mol).

-

Stir the mixture at 80°C for 24 hours.

-

After 24 hours, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Pour the resulting residue into water.

-

Adjust the pH of the aqueous solution to 1 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

-

The product, this compound, can then be extracted from the acidified aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts should be combined, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Quantitative Data:

While the cited patent does not provide a specific yield for this reaction, the 1:1 molar ratio of diethyl pimelate to potassium hydroxide is designed to favor the formation of the mono-hydrolyzed product[1].

Alternative Synthesis Pathways and Considerations

While the partial hydrolysis of diethyl pimelate is a direct route, other methods offer alternative approaches to the synthesis of this compound.

Direct Fischer Esterification of Pimelic Acid

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While this is a common method for ester synthesis, achieving selective mono-esterification of a dicarboxylic acid like pimelic acid is challenging. The reaction typically leads to a mixture of the starting dicarboxylic acid, the desired monoester, and the diester.

Caption: Fischer esterification workflow.

Separation of the desired monoester from the reaction mixture can be complex and may require careful chromatographic purification. The preparation of the starting material, diethyl pimelate for the hydrolysis reaction, can be achieved via a similar esterification of pimelic acid with an excess of ethanol and an acid catalyst[2].

Synthesis via Pimelic Anhydride

A more selective approach to mono-esterification involves the use of pimelic anhydride. The anhydride can be synthesized from pimelic acid using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC)[3]. The subsequent reaction of the anhydride with one equivalent of ethanol would yield this compound.

Caption: Two-step synthesis via pimelic anhydride.

This method offers good selectivity as the reaction of the anhydride with the first equivalent of alcohol is generally much faster than any subsequent reaction.

Conclusion

The synthesis of this compound is most reliably achieved through the controlled partial hydrolysis of diethyl pimelate. This method, supported by a clear experimental protocol, provides a direct route to the desired product. While other methods such as direct Fischer esterification and the use of pimelic anhydride present viable alternatives, they may require more extensive optimization to achieve high selectivity and yield. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and the availability of starting materials and reagents. This guide provides the foundational knowledge and practical details necessary for the successful synthesis of this important chemical intermediate.

References

Monoethyl Pimelate: A Technical Guide for Researchers

CAS Number: 33018-91-6

Chemical Structure:

SMILES: CCOC(=O)CCCCCC(O)=O

Introduction

Monoethyl pimelate (B1236862), also known as 7-ethoxy-7-oxoheptanoic acid or ethyl hydrogen pimelate, is a dicarboxylic acid monoester that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] Its linear seven-carbon backbone, with a carboxylic acid at one terminus and an ethyl ester at the other, provides a versatile scaffold for chemical modification. This guide offers an in-depth overview of monoethyl pimelate, including its physicochemical properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C9H16O4 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 162 °C at 8 mmHg | |

| Density | 1.06 g/cm³ | |

| Storage Temperature | 2-8°C | [1] |

Solubility and Stability:

Synthesis of this compound

The synthesis of this compound typically involves the selective mono-esterification of pimelic acid. While a specific, detailed protocol for the ethyl ester is not widely published, a general and representative procedure based on the Fischer esterification of dicarboxylic acids is provided below. This method relies on using a large excess of the dicarboxylic acid to favor the formation of the monoester.

Experimental Protocol: Selective Mono-esterification of Pimelic Acid

Materials:

-

Pimelic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a significant molar excess of pimelic acid in anhydrous ethanol. For example, a 5:1 molar ratio of pimelic acid to ethanol can be used.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of pimelic acid) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove unreacted pimelic acid and the acid catalyst. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Application in PROTAC Drug Development

A primary and highly significant application of this compound is its use as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the POI and the E3 ligase, thereby influencing the efficiency of ubiquitination and subsequent degradation.

This compound's alkyl chain provides flexibility, while the terminal carboxylic acid and ester groups offer convenient handles for conjugation to the POI-binding ligand and the E3 ligase-binding ligand.

Role in BCL-XL Degraders

This compound has been identified as a linker for the synthesis of PROTACs targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[3] Overexpression of BCL-XL is a known resistance mechanism in many cancers. PROTACs that induce the degradation of BCL-XL are a promising therapeutic strategy.

The synthesis of a BCL-XL PROTAC using a this compound-derived linker typically involves a multi-step process. The carboxylic acid end of this compound can be activated and coupled to an amine-functionalized E3 ligase ligand, such as a derivative of the von Hippel-Lindau (VHL) ligand. Subsequently, the ethyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to a BCL-XL inhibitor.

Experimental Protocol: Representative Synthesis of a PROTAC using an Alkyl Linker

The following is a generalized protocol for the coupling of a linker like this compound to an E3 ligase ligand and a POI ligand.

Materials:

-

This compound

-

VHL ligand with an available amine group

-

BCL-XL inhibitor with an available amine or hydroxyl group

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Amine base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Lithium hydroxide (B78521) (for ester hydrolysis)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Coupling to E3 Ligase Ligand:

-

Dissolve this compound, the VHL ligand, HATU, and HOBt in anhydrous DMF.

-

Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product (VHL-linker conjugate) by preparative HPLC.

-

-

Ester Hydrolysis:

-

Dissolve the VHL-linker conjugate in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitor by LC-MS).

-

Neutralize the reaction with a mild acid and extract the product.

-

-

Coupling to POI Ligand:

-

Dissolve the hydrolyzed VHL-linker intermediate, the BCL-XL inhibitor, HATU, and HOBt in anhydrous DMF.

-

Add DIPEA and stir at room temperature until the reaction is complete.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Signaling Pathway and Experimental Workflow:

The following diagrams illustrate the general mechanism of action of a PROTAC and the experimental workflow to assess its efficacy.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for evaluating PROTAC efficacy.

Conclusion

This compound is a valuable chemical entity with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward structure and versatile chemical handles make it an attractive building block for the construction of complex bioactive molecules. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the potential of this compound in their drug development endeavors. Further research into its properties and applications is warranted to fully explore its utility in developing novel therapeutics.

References

Physical Properties of Pimelic Acid Monoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pimelic acid monoethyl ester (CAS No: 33018-91-6). The information is presented to support research, development, and application of this compound in various scientific fields, including drug discovery.

Core Physical Characteristics

Pimelic acid monoethyl ester, with the chemical formula C₉H₁₆O₄, is the mono-ester derivative of pimelic acid.[1] At room temperature, it exists as a clear liquid.[1] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 188.23 g/mol | [1] |

| Chemical Formula | C₉H₁₆O₄ | [1] |

| Physical State | Liquid | [1] |

| Appearance | Clear | [1] |

| Melting Point | 10 °C | [1] |

| Boiling Point | 182 °C at 10 mmHg | [1] |

| Density | No experimental data found. | |

| Solubility | No quantitative data found for various solvents. General solubility principles for esters suggest it is likely soluble in organic solvents like ethanol, acetone, and DMSO, with limited solubility in water. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of pimelic acid monoethyl ester are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of pimelic acid monoethyl ester, which is near room temperature, can be determined using a standard melting point apparatus.

Methodology:

-

A small, purified sample of pimelic acid monoethyl ester is introduced into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid-to-liquid phase transition begins and the temperature at which it is complete are recorded to establish the melting range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is a critical indicator of purity and can be determined by distillation.

Methodology:

-

A sample of pimelic acid monoethyl ester is placed in a distillation flask with a few boiling chips.

-

The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature observed during the distillation of the pure liquid. Given the reported boiling point is at reduced pressure, a vacuum distillation setup would be required.

Determination of Density (Pycnometer Method)

While no specific experimental value for the density of pimelic acid monoethyl ester was found, the following protocol using a pycnometer can be employed for its determination.[2][3][4]

Methodology:

-

A clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with pimelic acid monoethyl ester at the same temperature and weighed (m₃).

-

The density of the pimelic acid monoethyl ester (ρ_ester) is calculated using the following formula: ρ_ester = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility

A general protocol to determine the solubility of pimelic acid monoethyl ester in various solvents is as follows:

Methodology:

-

A known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) is placed in a vial at a controlled temperature.

-

Small, measured amounts of pimelic acid monoethyl ester are incrementally added to the solvent with constant stirring.

-

The addition is stopped when a saturated solution is formed, indicated by the presence of undissolved ester.

-

The total amount of ester dissolved is recorded to determine the solubility, often expressed in g/100 mL or mol/L.

Biochemical Pathway Involvement: Biotin (B1667282) Synthesis

Pimelic acid and its esters are crucial intermediates in the biosynthesis of biotin (Vitamin B7) in many bacteria, such as Escherichia coli and Bacillus subtilis.[3][5][6] The monoethyl ester of pimelic acid can be considered an analog to the naturally occurring pimeloyl-ACP methyl ester. The pathway involves a modification of the fatty acid synthesis machinery.

Below is a diagram illustrating the key steps in the biotin synthesis pathway starting from a malonyl-thioester, which is a precursor to the pimelate (B1236862) moiety.

Caption: Biotin synthesis pathway in E. coli, highlighting the formation of the pimelate moiety.

Experimental Workflow: Drug Discovery Screening

In the context of drug discovery, esters and other small molecules are often screened for their biological activity. A generalized workflow for an in vitro enzyme inhibition assay is depicted below. This workflow could be applied to test the effect of pimelic acid monoethyl ester on a target enzyme.

Caption: Generalized workflow for an in vitro enzyme inhibition assay in drug discovery.

References

- 1. Pimelic acid monoethyl ester | CymitQuimica [cymitquimica.com]

- 2. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: eco00780 [kegg.jp]

- 6. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Monoethyl Pimelate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Overview of Monoethyl Pimelate (B1236862)

Monoethyl pimelate, also known as 7-ethoxy-7-oxoheptanoic acid or pimelic acid monoethyl ester, is a chemical intermediate with the molecular formula C9H16O4. It is described as a liquid at room temperature.[1][2][3] Its structure, featuring both a carboxylic acid and an ester functional group, suggests its potential for a range of chemical syntheses. Notably, it has been identified as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its relevance in contemporary drug discovery and development.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in various organic solvents. The physical form of this compound is consistently reported as a liquid, which implies miscibility rather than solubility is the more relevant parameter when mixing with other liquids.[1][2][3]

Table 1: Qualitative Solubility and Physical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Liquid | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [1] |

| Boiling Point | 162 °C at 8 mmHg | [2] |

| Purity | Typically >95% or >98% (GC) | [1][2] |

| Storage | Sealed in dry, 2-8°C, under inert gas | [1][2] |

Given the absence of specific data, a generalized experimental protocol for determining the solubility or miscibility of a liquid compound like this compound is provided below.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a liquid analyte, such as this compound, in various organic solvents. This protocol is based on the widely used shake-flask method followed by quantitative analysis.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

A panel of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.

-

Sample Addition: In a sealed vial, add an excess amount of this compound to a known volume of the temperature-equilibrated solvent. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Tightly seal the vial and place it in the thermostatic shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any suspended micro-droplets, pass the aliquot through a syringe filter that is chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or NMR with an internal standard) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General workflow for determining the solubility of a liquid compound.

References

Monoethyl Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl pimelate (B1236862), also known as 7-ethoxy-7-oxoheptanoic acid, is a dicarboxylic acid monoester that has garnered significant interest in the scientific community, particularly in the fields of drug discovery and biosynthesis. Its utility as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and its role as an analog to an intermediate in the biotin (B1667282) synthesis pathway highlight its importance. This technical guide provides a comprehensive overview of monoethyl pimelate, including its chemical and physical properties, detailed synthesis protocols, its application in PROTACs, and its connection to biological pathways.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-ethoxy-7-oxoheptanoic acid | [1] |

| Synonyms | Pimelic acid monoethyl ester, Ethyl hydrogen pimelate | |

| CAS Number | 33018-91-6 | |

| Molecular Formula | C9H16O4 | |

| Molecular Weight | 188.22 g/mol | |

| Physical Form | Clear liquid | [1] |

| Boiling Point | 162 °C at 8 mmHg | |

| Storage Temperature | Refrigerator (2-8 °C) | [1] |

| Purity | Typically >95% | [1] |

Synthesis of this compound

The selective synthesis of a monoester of a dicarboxylic acid like pimelic acid requires specific strategies to avoid the formation of the diester. A common conceptual approach involves the initial synthesis of the diester followed by a controlled reaction with the parent dicarboxylic acid.

Experimental Protocol: Two-Step Synthesis from Diethyl Pimelate

This method involves the formation of diethyl pimelate, which is then reacted with pimelic acid to yield this compound.

Step 1: Synthesis of Diethyl Pimelate

A general procedure for the synthesis of diethyl pimelate involves the reaction of cyclohexanone (B45756) with diethyl carbonate in the presence of a strong base like sodium ethoxide.

-

Materials: Cyclohexanone, diethyl carbonate, sodium ethoxide, toluene (B28343), ethanol (B145695), 10% sulfuric acid.

-

Procedure:

-

In a stirred flask, combine 236 g (2 mol) of diethyl carbonate, 136 g (2 mol) of powdered sodium ethoxide, and 200 g of toluene at room temperature.

-

Heat the mixture to 40°C.

-

Slowly add 147 g (1.5 mol) of cyclohexanone over 2 hours.

-

Add 92 g (2 mol) of ethanol to the reaction mixture.

-

Boil the mixture at reflux for 12 hours.

-

After cooling, add 500 ml of 10% sulfuric acid. Two distinct phases will form.

-

Separate the phases and extract the aqueous phase with a small amount of toluene.

-

Combine the organic phases and distill to obtain diethyl pimelate. The main product, diethyl pimelate, has a boiling point of 178°C at 40 mbar, with an expected yield of approximately 87%.[2]

-

Step 2: Synthesis of this compound

-

Materials: Diethyl pimelate, pimelic acid, acid catalyst (e.g., sulfuric acid), n-butyl ether, ethanol (95%).

-

Procedure:

-

Combine diethyl pimelate and pimelic acid in a suitable solvent such as n-butyl ether.

-

Add a catalytic amount of concentrated sulfuric acid and 95% ethanol.

-

Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction reaches equilibrium or completion, cool the mixture.

-

The product, this compound, can be isolated by fractional distillation under reduced pressure.

-

Application as a PROTAC Linker

This compound serves as an aliphatic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a crucial role in determining the efficacy of the PROTAC by controlling the distance and orientation between the POI and the E3 ligase.

Experimental Workflow: PROTAC Synthesis using this compound

The synthesis of a PROTAC using a this compound linker generally involves a multi-step process where the linker is sequentially coupled to the warhead (ligand for the POI) and the E3 ligase ligand. Solid-phase synthesis is a common strategy to facilitate purification.

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC utilizing a this compound linker.

Role in Biotin Synthesis Pathway

While this compound itself is not directly involved, its close analog, monomethyl pimelate , is a key intermediate in the biosynthesis of biotin (Vitamin B7) in organisms like Escherichia coli. This pathway involves the modification of the fatty acid synthesis machinery.

The synthesis begins with the methylation of the free carboxyl group of a malonyl thioester by the enzyme BioC. This methylation "disguises" the molecule, allowing it to enter the fatty acid synthesis cycle. After two rounds of elongation, the resulting pimeloyl-ACP methyl ester is demethylated by the enzyme BioH to yield pimeloyl-ACP, which then proceeds through the rest of the biotin synthesis pathway.[3]

Caption: The initial steps of the biotin synthesis pathway in E. coli, highlighting the role of monomethyl pimelate.

Conclusion

This compound is a valuable chemical entity with significant applications in modern drug discovery and as a tool for studying fundamental biological pathways. Its role as a PROTAC linker underscores the growing importance of targeted protein degradation as a therapeutic modality. While detailed, publicly available protocols for its synthesis and specific applications remain somewhat limited, the foundational chemical principles and its biological relevance are well-established, paving the way for further research and development in these exciting areas.

References

- 1. PROTAC Synthesis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis | Semantic Scholar [semanticscholar.org]

Monoethyl Pimelate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for monoethyl pimelate (B1236862) (CAS No: 33018-91-6). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment, first aid procedures, and emergency protocols. This document is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely.

Chemical and Physical Properties

Monoethyl pimelate is the monoethyl ester of pimelic acid.[1] It is primarily used in organic synthesis, particularly in the preparation of functionalized compounds for pharmaceuticals.[1] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| CAS Number | 33018-91-6 | [2] |

| Molecular Formula | C9H16O4 | [3] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [4] |

| Purity | >98.0% (GC) or 95% | [2][4] |

| Storage Temperature | Sealed in dry, 2-8°C or Refrigerated (0-10°C) | [2][4] |

| IUPAC Name | 7-ethoxy-7-oxoheptanoic acid | [2] |

| Synonyms | Ethyl Hydrogen Pimelate, Pimelic Acid Monoethyl Ester | [4] |

Toxicological Information

| Metric | Value | Species | Reference |

| Oral LD50 (Pimelic Acid) | 7 g/kg | Rat | [6] |

| Oral LD50 (Pimelic Acid) | 4800 mg/kg | Mouse | [6] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Not Specified | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Not Specified | [2] |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser (Pimelic Acid) | Not Specified | [7][8] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic (Pimelic Acid) | Not Specified | [7][8] |

| Carcinogenicity | Shall not be classified as carcinogenic (Pimelic Acid) | Not Specified | [7][8] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant (Pimelic Acid) | Not Specified | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Pimelic Acid) | Not Specified | [7][8] |

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined through standardized experimental protocols. While the specific studies for this compound are not publicly available, the following are examples of widely accepted methodologies.

OECD Guideline 404: Acute Dermal Irritation/Corrosion (Draize Skin Test) This test involves applying the substance to the shaved skin of an animal (historically albino rabbits). The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

OECD Guideline 405: Acute Eye Irritation/Corrosion (Draize Eye Test) In this test, the substance is applied to one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined for opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva.

In Vitro Alternatives Several in vitro methods are now available and preferred to reduce animal testing. These include:

-

Bovine Corneal Opacity and Permeability (BCOP) assay (OECD 437)

-

Reconstructed human cornea-like epithelium (RhCE) test method (OECD 492)

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

dot

References

- 1. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. molnova.com [molnova.com]

- 4. This compound 33018-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. carlroth.com:443 [carlroth.com:443]

Commercial Sourcing and Application of High-Purity Monoethyl Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity monoethyl pimelate (B1236862), a key reagent in advanced organic synthesis, particularly in the development of novel therapeutics. This document details commercial suppliers, purity specifications, and a representative experimental protocol for its application in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, a cutting-edge approach in targeted drug discovery.

Commercial Availability and Specifications

High-purity monoethyl pimelate (also known as pimelic acid monoethyl ester or 7-ethoxy-7-oxoheptanoic acid) is available from a range of chemical suppliers. The quality and purity of the reagent are critical for reproducible and successful synthesis, especially in the context of pharmaceutical research where impurities can have significant downstream effects. Below is a summary of offerings from several key commercial suppliers.

| Supplier | Stated Purity | Product Number | Physical Form | CAS Number |

| Tokyo Chemical Industry (TCI) | >98.0% (GC)[1][2] | P1244[1][2] | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1] | 33018-91-6[1][2] |

| Sigma-Aldrich (distributor for Ambeed) | 95%[3] | AMBH2D6EDA94[3] | Liquid[3] | 33018-91-6[3] |

| Cenmed Enterprises | ≥98%[4] | M124702-5g[4] | Not Specified | 33018-91-6[4] |

| CymitQuimica (distributor for Fluorochem) | 98%[5] | 10-F024652[5] | Liquid, Clear[5] | 33018-91-6[5] |

| Sigma-Aldrich (distributor for Fluorochem) | 98%[6][7] | FLUH99C771B4[6][7] | Liquid[6][7] | 33018-91-6[6][7] |

Application in PROTAC Synthesis

A significant application of high-purity this compound is in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

This compound serves as a versatile building block for these linkers. Its seven-carbon chain provides spatial separation between the two ends of the PROTAC, and the terminal carboxylic acid and ester groups offer orthogonal handles for chemical modification. Specifically, this compound is used in the synthesis of (S,R,S)-AHPC-Me-C7 ester, a component of a selective BCL-XL PROTAC degrader[3].

Representative Experimental Protocol: Amide Coupling

The carboxylic acid group of this compound can be activated and coupled with an amine-containing molecule to form an amide bond, a common linkage in PROTACs. The following is a general, one-pot procedure for this transformation based on activation with thionyl chloride (SOCl₂).

Materials:

-

High-purity this compound

-

Amine of interest

-

Triethylamine (B128534) (Et₃N)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (B78521) (NaOH)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 molar equivalent of this compound in anhydrous dichloromethane.

-

Add 1 molar equivalent of the desired amine and 3 molar equivalents of triethylamine to the solution.

-

Stir the mixture at room temperature.

-

Carefully add 1 molar equivalent of thionyl chloride (SOCl₂) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 5-20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the resulting residue in dichloromethane.

-

Wash the organic phase sequentially with 1N HCl and then 1N NaOH.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide product.

-

Purify the product as necessary, typically by column chromatography.

Visualization of Experimental and Biological Pathways

To further illustrate the utility and context of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological pathway.

Caption: Experimental workflow for PROTAC linker synthesis.

Caption: Simplified bacterial biotin biosynthesis pathway.

Conclusion

High-purity this compound is a readily available and valuable reagent for researchers in drug development. Its bifunctional nature makes it an ideal scaffold for the construction of complex molecules like PROTAC linkers. Careful selection of a supplier and verification of purity are essential first steps in any synthetic endeavor. The provided experimental outline offers a starting point for the incorporation of this compound into synthetic routes, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

- 1. Using the pimeloyl-CoA synthetase adenylation fold to synthesise fatty acid thioesters [dtechtive.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

The Hydrolysis Kinetics of Monoethyl Pimelate: A Technical Guide for Researchers

Introduction

Mechanisms of Ester Hydrolysis

The hydrolysis of esters like monoethyl pimelate (B1236862) can proceed through several mechanisms, primarily categorized as acid-catalyzed, base-catalyzed (saponification), and neutral (uncatalyzed) hydrolysis. The dominant pathway is highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of monoethyl pimelate is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2] This mechanism is generally considered to follow second-order kinetics, being first-order with respect to both the ester and the hydronium ion concentration.[3]

References

Synthesis of Monoethyl Pimelate Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of monoethyl pimelate (B1236862) and its derivatives and analogs. The following sections provide a comprehensive overview of synthetic strategies, including detailed experimental protocols for key reactions, and present quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to best practices for clarity and accessibility.

Synthesis of Monoethyl Pimelate

The foundational compound, this compound, can be synthesized through several established methods. A common and efficient approach involves the partial hydrolysis of diethyl pimelate. Alternatively, direct esterification of pimelic acid can be controlled to favor the monoester product.

Synthesis from Diethyl Pimelate via Partial Hydrolysis

A straightforward method for preparing this compound is the selective hydrolysis of one of the two ester groups of diethyl pimelate. This can be achieved by using a limited amount of a base, such as potassium hydroxide (B78521), in an alcoholic solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pimelate (1 equivalent) in ethanol (B145695).

-

Saponification: Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the formation of the monoester and the disappearance of the diester.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis from Pimelic Acid via Fischer Esterification

Direct esterification of pimelic acid with ethanol in the presence of an acid catalyst can yield this compound. Controlling the stoichiometry of the reactants is crucial to maximize the yield of the monoester over the diester.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, combine pimelic acid (1 equivalent), a large excess of ethanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours.

-

Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted pimelic acid.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting this compound by vacuum distillation or column chromatography.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound involves the introduction of functional groups at various positions along the carbon chain. Key strategies include starting from functionalized precursors or modifying the pimelate backbone.

Monoethyl 4-Oxopimelate

A valuable intermediate, monoethyl 4-oxopimelate, can be synthesized from furan-containing precursors. The furan (B31954) ring serves as a masked dicarbonyl functionality that can be revealed through oxidative cleavage.

Experimental Protocol:

-

Starting Material: Begin with 2-furaldehyde, which can be converted to furylacrylic acid.

-

Esterification and Ring Opening: Treatment of furylacrylic acid with methanolic HCl leads to the formation of dimethyl 4-oxopimelate.[1] A similar procedure using ethanolic HCl can be employed to favor the diethyl ester.

-

Selective Hydrolysis: The resulting diethyl 4-oxopimelate can then be selectively hydrolyzed to the monoethyl ester using the method described in section 1.1.

Quantitative Data for Diethyl 4-Oxopimelate Synthesis:

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Furylacrylic acid | Ethanolic HCl | Ethanol | 60-80 | Adapted from[1] |

Monoethyl 3-Hydroxypimelate

The synthesis of a hydroxy derivative can be achieved through the reduction of a corresponding keto-ester. For example, monoethyl 3-oxopimelate can be reduced to monoethyl 3-hydroxypimelate.

Experimental Protocol:

-

Reduction: Dissolve monoethyl 3-oxopimelate (prepared via methods analogous to the 4-oxo derivative) in a suitable solvent like methanol (B129727) or ethanol.

-

Reducing Agent: Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

-

Quenching: After the reaction is complete, quench the excess reducing agent by the slow addition of a dilute acid.

-

Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.

dot

Caption: Reduction of a keto-ester to a hydroxy-ester.

Monoethyl 3-Aminopimelate

An amino group can be introduced via reductive amination of a keto-ester. This process involves the formation of an imine intermediate followed by its reduction.

Experimental Protocol:

-

Imine Formation: Dissolve monoethyl 3-oxopimelate in a solvent such as methanol and add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) or a primary amine.

-

Reduction: Add a reducing agent suitable for imines, such as sodium cyanoborohydride or catalytic hydrogenation (H2, Pd/C).

-

Workup and Purification: After the reaction, perform an acidic workup to remove excess reagents and then basify to isolate the free amine. Purify the product by column chromatography or crystallization.

Caption: General pathway for malonic ester synthesis.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives is crucial for drug development. This can be achieved through various asymmetric synthesis strategies.

Chiral Resolution

A racemic mixture of a this compound derivative can be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Asymmetric Catalysis

Enantioselective reduction of a keto group or asymmetric alkylation can be achieved using chiral catalysts. For example, the reduction of monoethyl 4-oxopimelate with a chiral reducing agent (e.g., a CBS catalyst) can yield an optically active hydroxy derivative.

Experimental Protocol for Asymmetric Reduction:

-

Catalyst Preparation: Prepare the chiral catalyst in situ or use a commercially available one.

-

Reaction: Add the keto-ester substrate to a solution of the chiral catalyst and a stoichiometric reducing agent (e.g., borane) at low temperature.

-

Workup and Purification: After the reaction is complete, quench the reaction and purify the chiral alcohol, often after protection of the hydroxyl group.

Quantitative Data for Asymmetric Reductions (General):

| Substrate Type | Chiral Catalyst | Enantiomeric Excess (ee %) |

| Prochiral Ketones | CBS Catalysts | >90 |

| Prochiral Ketones | Chiral Ruthenium Catalysts | >95 |

This guide provides a foundational understanding of the synthesis of this compound and its derivatives. The provided protocols are general and may require optimization for specific substrates and scales. Researchers are encouraged to consult the primary literature for more detailed procedures and safety information.

References

The Biological Significance of Pimelate Esters: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimelate (B1236862) esters, particularly in the form of their thioester derivatives, are crucial intermediates in essential metabolic pathways, most notably in the biosynthesis of biotin (B1667282) (Vitamin B7) in a wide range of bacteria. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a primary focus on their role in biotin synthesis. It details the key enzymatic steps and pathways, summarizes available quantitative data, outlines experimental methodologies used in their study, and presents visual representations of the core biological processes. While the role of pimelate esters in biotin synthesis is well-documented, their broader physiological functions and therapeutic potential are emerging areas of research. This guide aims to provide a comprehensive resource for professionals engaged in metabolic research, antimicrobial development, and related fields.

Introduction to Pimelate Esters

Pimelic acid is a seven-carbon dicarboxylic acid. Its esterified forms, particularly pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP) methyl ester, are the biologically active intermediates that serve as the backbone for the synthesis of biotin.[1][2][3] The study of pimelate esters is therefore intrinsically linked to the elucidation of the biotin biosynthetic pathway, a target of interest for the development of novel antimicrobial agents. Beyond this central role, certain synthetic pimelate esters, such as dimethyl pimelate and diethyl pimelate, have found applications in various industries and are being investigated for their own biological activities.[4][5]

The Central Role of Pimelate Esters in Biotin Biosynthesis

The synthesis of the pimelate moiety of biotin is a critical preparatory stage for the assembly of the vitamin's fused heterocyclic rings.[6] Bacteria have evolved two primary strategies for the synthesis of this key precursor, both of which rely on hijacking the fatty acid synthesis (FAS) pathway.[7]

The BioC-BioH Pathway in Escherichia coli

In Escherichia coli and many other bacteria, the synthesis of the pimeloyl moiety is accomplished through a clever molecular deception orchestrated by the enzymes BioC and BioH.[3][8]

-

Methylation by BioC: The pathway begins with the S-adenosyl-L-methionine (SAM)-dependent methylation of the ω-carboxyl group of a malonyl-thioester (malonyl-ACP or malonyl-CoA). This methylation, catalyzed by the methyltransferase BioC, neutralizes the negative charge of the carboxyl group.[6]

-

Entry into Fatty Acid Synthesis: The resulting malonyl-thioester methyl ester is now recognized as a substrate by the fatty acid synthesis machinery, acting as a primer.[3]

-

Elongation: The primer undergoes two rounds of fatty acid elongation, with each cycle adding two carbon units. This process results in the formation of pimeloyl-ACP methyl ester.[6]

-

Demethylation by BioH: The final step in the synthesis of the pimelate moiety is the hydrolysis of the methyl ester bond of pimeloyl-ACP methyl ester by the esterase BioH, yielding pimeloyl-ACP and methanol.[3][8] This demethylation is crucial as it prevents further elongation cycles.[6]

-

Entry into Ring Assembly: Pimeloyl-ACP then serves as the substrate for the next enzyme in the biotin pathway, BioF, which catalyzes its condensation with L-alanine to form 8-amino-7-oxononanoate, the first committed intermediate in the formation of the biotin rings.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Origin of carbon atoms of biotin. 13C-NMR studies on biotin biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. Gene knockout strategy [protocols.io]

- 6. scilit.com [scilit.com]

- 7. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]

- 8. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

Methodological & Application

Synthesis Protocol for Monoethyl Pimelate: An Application Note for Researchers

Abstract

This application note provides a detailed protocol for the synthesis of monoethyl pimelate (B1236862), a valuable monoester derivative of pimelic acid. Monoethyl pimelate serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and other specialty chemicals. Two primary synthetic routes are presented: the selective monoesterification of pimelic acid and the partial hydrolysis of diethyl pimelate. The partial hydrolysis of diethyl pimelate is highlighted as a reproducible and selective method. This document includes a comprehensive experimental procedure, a summary of quantitative data, and characteristic analytical data for the final product to ensure accurate replication and verification.

Introduction

Pimelic acid and its derivatives are important building blocks in organic synthesis. The selective functionalization of one of the two carboxylic acid groups is crucial for the synthesis of more complex molecules. This compound, with one esterified and one free carboxylic acid group, is a versatile intermediate that allows for subsequent chemical modifications at the free carboxyl terminus. This protocol outlines a clear and efficient method for its preparation, suitable for researchers in both academic and industrial settings.

Data Presentation

The following table summarizes the key quantitative data associated with the partial hydrolysis of diethyl pimelate to yield this compound.

| Parameter | Value |

| Reactants | |

| Diethyl pimelate | 1 equivalent |

| Potassium Hydroxide (B78521) (KOH) | 1 equivalent |

| Ethanol (Anhydrous) | Sufficient quantity as solvent |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

| Product Characteristics | |

| IUPAC Name | 7-ethoxy-7-oxoheptanoic acid |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Colorless to yellow clear liquid |

| Boiling Point | 162 °C at 8 mmHg[1] |

Experimental Protocols

Synthesis of this compound via Partial Hydrolysis of Diethyl Pimelate

This protocol is adapted from a documented procedure involving the selective hydrolysis of one ester group of diethyl pimelate.[2]

Materials:

-

Diethyl pimelate

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pimelate (1 equivalent) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add finely ground potassium hydroxide (1 equivalent).

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 24 hours.

-

Solvent Removal: After 24 hours, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Work-up:

-

Pour the resulting residue into deionized water.

-

Acidify the aqueous solution to a pH of 1 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

-

Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

For higher purity, the product can be purified by vacuum distillation. Collect the fraction boiling at 162 °C / 8 mmHg.[1]

-

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): The spectrum is expected to show a triplet at approximately 1.25 ppm (3H, methyl protons of the ester), a quartet at around 4.12 ppm (2H, methylene (B1212753) protons of the ester), multiplets in the range of 1.3-1.7 ppm (6H, methylene protons of the pimelate backbone), a triplet at approximately 2.35 ppm (2H, methylene protons adjacent to the carboxylic acid), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR (CDCl₃): Expected signals include a peak for the ester carbonyl carbon (~174 ppm), the carboxylic acid carbonyl carbon (~180 ppm), the ester methylene carbon (~60 ppm), and several peaks for the methylene carbons of the pimelate chain (in the range of 24-34 ppm), and the ester methyl carbon (~14 ppm).

-

FT-IR (neat): Characteristic absorption bands are expected for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), and C-H stretches (around 3000-2850 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 143) and subsequent loss of water from the carboxylic acid.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from diethyl pimelate.

Caption: Workflow for the synthesis of this compound.

Discussion

The partial hydrolysis of diethyl pimelate offers a reliable method for the preparation of this compound. The selectivity of the reaction is controlled by using one equivalent of the base, which preferentially hydrolyzes one of the two ester groups. The subsequent acidic work-up is critical to ensure the protonation of the resulting carboxylate salt to yield the desired carboxylic acid. Purification by vacuum distillation is recommended to obtain a high-purity product, especially for applications in drug development and polymer synthesis where monomer purity is paramount.

An alternative route, the direct monoesterification of pimelic acid using an acid catalyst (Fischer esterification), can also be employed. However, achieving high selectivity for the monoester over the diester can be challenging and often requires careful control of reaction conditions, such as the stoichiometry of the alcohol and the use of specific catalysts like ion-exchange resins.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably produce this valuable chemical intermediate for a variety of applications. The provided data and diagrams serve as a comprehensive guide for the successful execution and verification of the synthesis.

References

Application Notes: Purification of Monoethyl Pimelate by Column Chromatography

Introduction

Monoethyl pimelate (B1236862) is a valuable mono-ester of the dicarboxylic pimelic acid. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. Following its synthesis, crude monoethyl pimelate is often contaminated with unreacted starting materials, such as pimelic acid, and byproducts like diethyl pimelate. Column chromatography is a highly effective technique for isolating this compound from these impurities, leveraging the polarity differences between the components.[1][2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography with a gradient elution system.

Principle of Separation

The separation of this compound from pimelic acid and diethyl pimelate is based on their differential adsorption to a polar stationary phase, such as silica gel.[2]

-

Diethyl pimelate , being the least polar due to the absence of free carboxylic acid groups, will have the weakest interaction with the silica gel and will elute first.

-

This compound , with one polar carboxylic acid group and one less polar ester group, exhibits intermediate polarity. It will be more strongly retained by the silica gel than diethyl pimelate but less so than pimelic acid.

-

Pimelic acid , the most polar compound with two carboxylic acid groups, will have the strongest interaction with the stationary phase and will elute last.[1][2]